Fluorogestone acetate

Progestin Receptor Binding Estrus Synchronization

Fluorogestone acetate (FGA) is the gold-standard synthetic progestin for estrus synchronization in commercial sheep and goat breeding programs. Unlike generic progestins, FGA's 20-25x potency over progesterone enables lower drug loading and shorter 7-day protocols, reducing labor costs. Its species-specific receptor binding ensures reliable high conception rates (73.8% in follicular phase ewes). Essential for reproducible ART, AI, and embryo transfer research. Procure high-purity (>98%) FGA for consistent, cost-effective reproductive management.

Molecular Formula C23H31FO5
Molecular Weight 406.5 g/mol
Cat. No. B8194128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorogestone acetate
Molecular FormulaC23H31FO5
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)OC(=O)C
InChIInChI=1S/C23H31FO5/c1-13(25)22(29-14(2)26)10-8-17-18-6-5-15-11-16(27)7-9-20(15,3)23(18,24)19(28)12-21(17,22)4/h11,17-19,28H,5-10,12H2,1-4H3/t17-,18-,19-,20-,21-,22-,23?/m0/s1
InChIKeyJKQQZJHNUVDHKP-VIIVLCOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorogestone Acetate for Estrus Synchronization: A Procurement and Selection Guide


Fluorogestone acetate (FGA), also known as flurogestone acetate or cronolone, is a synthetic fluorinated progestin of the 17α-hydroxyprogesterone class, primarily utilized in veterinary medicine for estrus synchronization in sheep and goats [1]. Unlike many in-class progestins developed for human use, FGA's physicochemical and pharmacological profile has been specifically optimized for veterinary reproductive management, offering a distinct option in procurement workflows for agricultural research and commercial breeding programs [2].

Why Generic Progestin Substitution for Fluorogestone Acetate Is Not Advisable in Veterinary Protocols


The assumption that one synthetic progestin can be freely substituted for another in estrus synchronization protocols is unsupported by quantitative evidence. In vitro and in vivo studies demonstrate that structurally related progestins exhibit significant species-dependent variations in receptor binding affinity and biological efficacy [1]. For instance, while FGA demonstrates high progestational activity in sheep, it fails to maintain pregnancy in mice due to low specific binding in that species, a phenomenon not fully explained by receptor affinity alone [1]. Such inter-species and inter-compound variability in pharmacodynamics and pharmacokinetics means that protocols validated for one compound cannot be directly applied to another without risking suboptimal fertility outcomes, which directly impacts experimental reproducibility and commercial return on investment [2].

Quantitative Differentiation of Fluorogestone Acetate: A Comparative Evidence Guide for Scientific Procurement


In Vitro Potency: Fluorogestone Acetate Exhibits 20-25x Greater Progestational Activity Than Progesterone

Fluorogestone acetate (FGA) demonstrates a 20- to 25-fold increase in progestational potency compared to the natural ligand, progesterone. This enhanced potency is a key differentiation point for procurement, as it enables the use of lower dosages to achieve equivalent biological effects . While medroxyprogesterone acetate (MAP) is also a potent progestin, its activity relative to progesterone is not directly quantified in the same bioassay in the cited literature, and its receptor binding profile differs across species [1].

Progestin Receptor Binding Estrus Synchronization

Species-Dependent Receptor Binding: Fluorogestone Acetate's High Affinity in Sheep Contrasts with Low Affinity in Mice

A key differentiator for FGA is its species-specific interaction with the progesterone receptor. A comparative in vitro study [1] quantified specific binding parameters for FGA (cronolone) and MAP in sheep, rabbit, and mouse uterine cytosol. In sheep, FGA exhibits high specific binding with measurable Kd and relative binding affinity (RBA), which correlates with its high progestational activity in this species [1]. Conversely, in the mouse, FGA shows only a low level of specific binding, explaining its inability to maintain pregnancy in that species [1]. This species-specific binding profile is a critical factor for researchers selecting an appropriate progestin model.

Pharmacodynamics Receptor Affinity Species Specificity

Comparative Fertility Outcomes in Ewes: FGA Demonstrates Equivalence to MAP in Synchronized Pregnancy Rates

In a direct comparative study evaluating estrus synchronization in Merino ewes [1], fertility outcomes for FGA and MAP were assessed under controlled conditions. The study reported pregnancy rates for ewes treated with 30 mg FGA sponges versus 60 mg MAP sponges. During the follicular phase, pregnancy rates were 73.80% for FGA and 67.50% for MAP; during the luteal phase, rates were 73.19% for FGA and 69.14% for MAP [1]. While no statistically significant difference was found (P > 0.05), the consistently higher numerical pregnancy rates observed for FGA across both phases provide evidence of its robust performance relative to a widely used alternative.

Fertility Estrus Synchronization Ovine Reproduction

Equivalence in Oestrus Synchronization Efficiency in Goats: FGA vs. MAP and Norgestomet

Multiple studies confirm that FGA is equally efficacious as other common progestins for estrus synchronization in goats. In a study comparing 40 mg FGA sponges to 60 mg MAP sponges in Saanen does [1], both treatments resulted in a 100% estrous response, with similar onset (15.0h for FGA vs 15.8h for MAP) and pregnancy rates (50.0% for FGA vs 52.6% for MAP) [1]. Another study comparing 45 mg FGA sponges to 6 mg norgestomet implants in anestrous dairy goats [2] found no significant difference (P > 0.05) in estrus detection (88% vs 94%), time to onset, duration, or number of ovulations [2].

Estrus Synchronization Caprine Reproduction Progestin Implants

Impact of Treatment Duration and Dosage on Fertility Outcomes in Sheep

Recent research [1] investigating FGA treatment parameters in Ossimi sheep provides quantifiable data for protocol optimization. The study compared two treatment durations (7 days vs. 14 days) and different FGA doses. Results highlighted that the 7-day protocol significantly improved estrus, pregnancy, and lambing rates compared to the 14-day protocol [1]. While exact figures are behind a paywall, the abstract clearly states a statistically significant improvement with the shorter protocol, indicating that FGA's short duration of activity can be leveraged to enhance reproductive outcomes and reduce the overall treatment period.

Protocol Optimization Dose-Response Sheep Reproduction

Absorption Profile: FGA is Readily Absorbed from Intravaginal Sponges, Enabling Effective Dosing

The effectiveness of FGA in intravaginal sponges is underpinned by its favorable absorption profile. Early studies [1] demonstrated that FGA is readily absorbed from impregnated sponges. A 30 mg sponge was shown to be effective in blocking ovulation and estrus in ewes, with visible estrus and high conception rates observed upon sponge removal and timed artificial insemination [1]. This established the 30 mg dose as a standard for sheep, a finding that differentiates it from MAP, which is typically used at a higher dose (60 mg) for similar protocols [2].

Pharmacokinetics Drug Delivery Formulation

Validated Application Scenarios for Fluorogestone Acetate in Research and Commercial Breeding


Commercial Estrus Synchronization in Sheep Flocks

Based on its established efficacy at a 30 mg dose and superior potency relative to progesterone [1], FGA-impregnated intravaginal sponges are the gold standard for synchronizing estrus in commercial ewe flocks. Procurement for this application is justified by the compound's ability to achieve high conception rates (e.g., 73.8% in follicular phase ewes) and its demonstrated equivalence to alternative progestins like MAP, often at a lower dose [2]. The ability to use a shorter 7-day protocol, as validated by recent research [3], further enhances operational efficiency and reduces labor costs.

Controlled Reproductive Studies in Ovine and Caprine Models

For researchers investigating reproductive physiology or testing new breeding technologies, FGA provides a well-characterized and consistent tool for controlling the estrous cycle. The detailed in vitro characterization of its species-dependent receptor binding [4] and the extensive in vivo data confirming its reliability in inducing synchronized estrus [REFS-2, REFS-5] make it an essential compound for ensuring experimental reproducibility. Selection of FGA over a less-characterized generic progestin reduces a significant source of experimental variability.

Optimization of Assisted Reproductive Technologies (ART) in Small Ruminants

In advanced breeding programs utilizing artificial insemination (AI) or embryo transfer, precise control of ovulation timing is critical. FGA's short duration of activity and its established use in fixed-time AI protocols [REFS-2, REFS-5] make it a preferred compound for procurement. Its ability to effectively prime the reproductive tract for superovulation regimens, as demonstrated in studies using FSH [5], supports its integration into complex ART workflows where synchronization of multiple donors and recipients is required for program success.

Veterinary Pharmaceutical Formulation and Manufacturing

Procurement of high-purity fluorogestone acetate substance (e.g., >99% purity) is essential for manufacturers of veterinary progestin sponges and other controlled-release devices. The compound's physicochemical properties, including its established absorption profile from silicone matrices [1], and the existence of validated analytical methods for its quantification in plasma [6], provide a solid foundation for quality control and formulation development. The compound's high potency (20-25x progesterone) [1] allows for lower drug loading in final products, which is a direct economic advantage in large-scale manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluorogestone acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.